Product packaging for Heptanedinitrile(Cat. No.:CAS No. 646-20-8)

Heptanedinitrile

Cat. No.: B1346978
CAS No.: 646-20-8
M. Wt: 122.17 g/mol
InChI Key: LLEVMYXEJUDBTA-UHFFFAOYSA-N
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Description

Heptanedinitrile, also known as pimelonitrile or 1,5-dicyanopentane, is an organic compound with the molecular formula C7H10N2 and a molecular weight of 122.17 g/mol . This compound features a linear seven-carbon chain with a nitrile group (-C≡N) at each terminus. In general medicinal and organic chemistry, the nitrile functional group is a critical pharmacophore and versatile building block . It can act as a hydrogen bond acceptor, enhancing a molecule's binding affinity and selectivity towards target proteins . Furthermore, nitriles can serve as bioisosteres for carbonyl groups or halogens, and their incorporation into molecular structures can block metabolically labile sites, thereby improving metabolic stability . As a dinitrile, this compound is a valuable bifunctional precursor in organic synthesis. It is commonly used as an extended linker in the construction of complex molecules, macrocycles, and polymers. Its potential applications in research include serving as a key intermediate in the development of pharmaceuticals, agrochemicals, and functional materials. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use. Please handle all chemicals with appropriate personal protective equipment and in accordance with established laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2 B1346978 Heptanedinitrile CAS No. 646-20-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

heptanedinitrile
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InChI

InChI=1S/C7H10N2/c8-6-4-2-1-3-5-7-9/h1-5H2
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InChI Key

LLEVMYXEJUDBTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC#N)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
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DSSTOX Substance ID

DTXSID3060952
Record name Heptanedinitrile
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Molecular Weight

122.17 g/mol
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CAS No.

646-20-8
Record name Pimelonitrile
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Chemical and Physical Properties of Heptanedinitrile

Heptanedinitrile, also known as 1,5-dicyanopentane or pimelonitrile, possesses distinct chemical and physical properties that are central to its use in research and synthesis. nih.gov

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
Molecular Formula C7H10N2 nih.gov
Molecular Weight 122.17 g/mol nih.gov
CAS Number 646-20-8 nih.gov
Boiling Point Data available nih.gov
Refractive Index Data available nih.gov
Vapor Pressure Data available nih.gov

| Viscosity | Data available | nih.gov |

Mechanistic Investigations of Heptanedinitrile Reactions

Reaction Kinetics and Thermodynamic Profiles of Heptanedinitrile Transformations

The study of reaction kinetics provides insight into the rates and controlling factors of chemical transformations. For reactions involving this compound, kinetic models are often developed to describe the influence of variables such as temperature, pressure, and catalyst concentration.

In heterogeneous catalytic processes like hydrogenation, the kinetics are frequently described by Langmuir-Hinshelwood models . These models are predicated on the adsorption of reactants onto the catalyst surface prior to reaction. For the hydrogenation of dinitriles over Raney nickel, kinetic studies show that the reaction rate is dependent on the surface coverage of both the nitrile and hydrogen. researchgate.netexlibrisgroup.comresearchgate.net The rate can be influenced by competitive adsorption between the organic substrate and hydrogen, or they may adsorb on different types of active sites. researchgate.net The reaction of dinitriles to aminonitriles is often highly selective because the dinitriles adsorb more strongly on the catalyst surface compared to the aminonitrile products. researchgate.net

Thermodynamic profiles for these reactions are often investigated using computational chemistry. Density Functional Theory (DFT) is a powerful tool for calculating the potential energy surfaces of reaction pathways. mdpi.commdpi.comsumitomo-chem.co.jp These calculations help determine the energies of reactants, transition states, and products, thereby providing values for the enthalpy (ΔH) and Gibbs free energy (ΔG) of reaction. ebi.ac.uk For instance, DFT studies can elucidate whether a proposed reaction pathway is energetically feasible and can help predict the most likely mechanism by comparing the activation barriers of competing pathways. researchgate.net While extensive tabulated thermodynamic data for every this compound reaction is not always available, these computational methods provide critical insights into their energetic landscapes. nist.gov

Elucidation of Specific Reaction Pathways involving this compound

The reactivity of the nitrile group allows for a range of transformations, including additions, reductions, hydrolysis, and cyclizations.

The carbon atom of a nitrile group is electrophilic and susceptible to attack by nucleophiles. A classic example is the Grignard reaction , where an organomagnesium halide (R-MgX) adds to a nitrile. The reaction with this compound would proceed via the formation of an intermediate imine anion, which upon hydrolysis yields a ketone. rsc.org Since this compound has two nitrile groups, the reaction can potentially occur at one or both ends, depending on the stoichiometry of the Grignard reagent.

The mechanism involves the nucleophilic attack of the Grignard reagent on the nitrile carbon, breaking the pi bond. wikipedia.orgoatext.com Subsequent workup with aqueous acid protonates the intermediate to form an imine, which is then hydrolyzed to the final ketone product. wikipedia.org

Step 1: Nucleophilic addition of Grignard reagent to the nitrile carbon.

Step 2: Formation of a stable magnesium salt of an imine.

Step 3: Hydrolysis of the imine salt to form a ketone.

Nucleophilic substitution reactions are less common for saturated nitriles like this compound itself but can occur on derivatives. The primary reactions of the nitrile group are additions.

The reduction of this compound is a significant pathway to producing valuable amine compounds, namely 7-aminoheptanenitrile (B1618966) and 1,7-diaminoheptane (B1222138). google.com Catalytic hydrogenation is the most common industrial method for this transformation.

The reaction typically proceeds sequentially. The first hydrogenation step converts one nitrile group into an aminomethyl group, yielding the intermediate 7-aminoheptanenitrile . Further hydrogenation reduces the second nitrile group to afford 1,7-diaminoheptane .

Raney nickel is a widely used catalyst for this process. mdpi.comyoutube.comwikipedia.org The reaction is complex, with selectivity being a major challenge. Side reactions can lead to the formation of secondary and tertiary amines through the reaction of the primary amine product with imine intermediates. bme.hu To enhance the selectivity towards the desired primary amine, the reaction is often carried out in the presence of ammonia (B1221849) or other bases, which suppress the formation of by-products. bme.hu The choice of catalyst and reaction conditions, such as hydrogen pressure and temperature, critically influences the product distribution. researchgate.netnih.gov

Below is a table summarizing typical conditions and outcomes for the hydrogenation of dinitriles.

CatalystSubstratePressure (bar)Temperature (°C)AdditivePrimary Product(s)SelectivityReference
Raney®-NiAdiponitrile (B1665535)5077None6-Aminocapronitrile, HexamethylenediamineHigh for aminonitrile bme.hu
Raney®-NiPimelonitrile~34-102~99Solvent7-Aminoheptanenitrile~66% Yield of Aminonitrile google.com
Co/SiO₂Butyronitrile2570EthanolButylamine97% bme.hu
Pd/CBenzyl Cyanide---2-Phenylethylamine45% bme.hu

This compound can be hydrolyzed to produce pimelic acid or partially hydrolyzed to form amide intermediates. The reaction can be catalyzed by either acid or base.

In acid-catalyzed hydrolysis , the nitrile nitrogen is first protonated, which increases the electrophilicity of the nitrile carbon, making it more susceptible to attack by a weak nucleophile like water. synarchive.com A series of proton transfers leads to the formation of an amide intermediate, which is then further hydrolyzed under the acidic conditions to the corresponding carboxylic acid (pimelic acid) and an ammonium (B1175870) salt. scribd.com

In base-catalyzed hydrolysis , a strong nucleophile, the hydroxide (B78521) ion (OH⁻), directly attacks the nitrile carbon. synarchive.com This forms an imidic acid intermediate which tautomerizes to an amide. The amide can then be further hydrolyzed under basic conditions to yield a carboxylate salt (pimelate) and ammonia. lscollege.ac.in Acidification of the final solution is necessary to obtain the free pimelic acid. scribd.com

Selective hydration of nitriles to amides, avoiding the complete hydrolysis to the carboxylic acid, is a more challenging but valuable transformation. This can be achieved using specific catalytic systems. Transition metal complexes based on platinum, ruthenium, osmium, or rhodium have been developed for this purpose. mdpi.comcsic.es For example, certain arene-ruthenium(II) complexes can effectively catalyze the hydration of nitriles to amides in water under neutral conditions. google.com

Dinitriles like this compound can undergo intramolecular cyclization reactions. The most notable is the Thorpe-Ziegler reaction , which is a base-catalyzed intramolecular condensation. wikipedia.orgsynarchive.comlscollege.ac.in

The mechanism involves the deprotonation of an α-carbon (the carbon adjacent to a nitrile group) by a strong base (e.g., sodium hydride, potassium tert-butoxide) to form a carbanion. mdpi.comgoogle.com This carbanion then acts as an intramolecular nucleophile, attacking the carbon of the second nitrile group within the same molecule. scribd.com This attack forms a cyclic imine, which then tautomerizes to the more stable cyclic enamine. mdpi.com For this compound (pimelonitrile), this reaction yields a seven-membered ring, 2-iminocyclohexanecarbonitrile, which exists as its enamine tautomer, 2-amino-1-cyanocyclohexene. tugraz.at Subsequent acidic hydrolysis of the enamine can produce a cyclic ketone. lscollege.ac.inyoutube.com

The efficiency of the Thorpe-Ziegler cyclization is sensitive to reaction conditions, particularly for forming larger rings where high-dilution techniques are often employed to favor the intramolecular reaction over intermolecular polymerization. scribd.com

Dinitrile ReactantBaseSolventProductYieldReference
Adiponitrilet-BuOKNone2-Amino-1-cyanocyclopentene74%
Pimelonitrilet-BuOKNone2-Amino-1-cyanocyclohexene83%
o-Di(cyanomethyl)benzenet-BuOKNone1-Amino-2-cyanoindene97%

Information on the specific oligomerization of this compound is less common, as the intramolecular cyclization is often the favored pathway under basic conditions.

Hydrolysis and Amidation Pathways of this compound

Catalytic Mechanisms in this compound Chemistry

Catalysts play a pivotal role in controlling the reaction pathways of this compound. The mechanisms by which these catalysts operate are central to achieving high yield and selectivity.

In heterogeneous catalytic hydrogenation , the Langmuir-Hinshelwood mechanism is a widely accepted model. researchgate.netwikipedia.org For the reduction of this compound over a solid catalyst like Raney nickel, the mechanism involves the following key steps:

Diffusion: Reactants (this compound and dissolved H₂) diffuse from the liquid phase to the catalyst surface.

Adsorption: Both this compound and hydrogen molecules adsorb onto active sites on the catalyst surface. Hydrogen typically adsorbs dissociatively, forming adsorbed hydrogen atoms. exlibrisgroup.com

Surface Reaction: The adsorbed species react on the surface. Stepwise addition of adsorbed hydrogen atoms to the nitrile group occurs, leading first to an imine intermediate and then to the amine.

Desorption: The product molecule (e.g., 7-aminoheptanenitrile or 1,7-diaminoheptane) desorbs from the catalyst surface.

In homogeneous catalytic hydration , the mechanism depends on the specific metal complex used. For some ruthenium and osmium catalysts, the reaction does not proceed via the direct attack of water on the coordinated nitrile. Instead, an amidate species is formed in situ from the reaction of the catalyst with the nitrile and water. csic.es This amidate complex is the true catalytic species, facilitating the hydration of further nitrile molecules. DFT calculations support these alternative mechanisms by showing lower activation energy barriers compared to the direct water addition pathway. csic.es The catalyst essentially acts as a template, bringing the reactants together in a favorable orientation and activating them for reaction.

Homogeneous Catalysis for this compound Conversions

Homogeneous catalysis, where the catalyst exists in the same phase as the reactants, offers distinct advantages for mechanistic studies due to the well-defined nature of the active species. nih.govethz.ch Spectroscopic and computational methods can be effectively employed to elucidate reaction pathways, identify transient intermediates, and understand the electronic and steric influences of ligands on catalytic activity. mdpi.com

In the context of this compound reactions, homogeneous catalysts, particularly those based on transition metals, are instrumental in transformations such as hydrogenation and hydroformylation. The general mechanism for these reactions often involves several key steps:

Catalyst Activation: The precursor catalyst is converted into a catalytically active species, which may involve ligand dissociation or reduction of the metal center.

Substrate Coordination: The nitrile groups of this compound coordinate to the metal center.

Migratory Insertion/Reductive Elimination: This step involves the key bond-forming or bond-breaking processes, leading to the functionalized product.

Product Dissociation and Catalyst Regeneration: The product detaches from the metal center, and the catalyst is regenerated to participate in another catalytic cycle.

A prominent example is the hydrogenation of dinitriles to diamines. For instance, rhodium-based catalysts like Wilkinson's catalyst have been studied for the hydrogenation of nitriles. hrmrajgurunagar.ac.in The mechanism typically proceeds through the oxidative addition of hydrogen to the rhodium complex, followed by coordination of the nitrile. hrmrajgurunagar.ac.in Subsequent insertion of the nitrile into the Rh-H bond and reductive elimination yields the amine product.

Catalyst TypeReactionKey Mechanistic Features
Rhodium-phosphine complexesHydrogenationOxidative addition of H2, nitrile coordination, insertion into M-H bond, reductive elimination. hrmrajgurunagar.ac.in
Cobalt carbonyl complexesHydroformylationCO dissociation, olefin coordination, migratory insertion of CO, hydrogenolysis.
Palladium-diimine complexesCyanationOxidative addition of aryl halide, nitrile coordination, reductive elimination.

Investigations into these systems often reveal that the ligand sphere around the metal center plays a critical role in determining both the activity and selectivity of the reaction. goettingen-research-online.de The electronic and steric properties of the ligands can be systematically tuned to optimize the catalytic performance. nih.govgoettingen-research-online.de

Heterogeneous Catalysis in this compound Functionalization

Heterogeneous catalysts, which are in a different phase from the reactants, are widely used in industrial processes due to their ease of separation and recyclability. ethz.chsavemyexams.com The functionalization of this compound using heterogeneous catalysts typically occurs on the surface of a solid material. savemyexams.comfrontiersin.org

The mechanism of heterogeneous catalytic reactions involving this compound can be described by the following general steps: frontiersin.orgresearchgate.net

Diffusion: Reactant molecules diffuse from the bulk phase to the catalyst surface. researchgate.net

Adsorption: At least one of the reactants is adsorbed onto the active sites of the catalyst surface. savemyexams.comresearchgate.net This adsorption can weaken the intramolecular bonds of the reactants. researchgate.net

Surface Reaction: The adsorbed species react on the surface. This can occur through a Langmuir-Hinshelwood mechanism, where two adsorbed molecules react, or an Eley-Rideal mechanism, where a molecule from the gas or liquid phase reacts directly with an adsorbed species. researchgate.net

Desorption: The product molecules desorb from the catalyst surface. researchgate.net

Diffusion: The products diffuse away from the surface into the bulk phase. researchgate.net

For the conversion of this compound, metal-based heterogeneous catalysts are common. For example, the hydrogenation of this compound to produce 1,7-diaminoheptane is a crucial industrial process. Catalysts such as nickel, cobalt, or palladium supported on materials like alumina, silica, or carbon are often employed.

The nature of the active sites on the catalyst surface is a key determinant of the reaction mechanism and selectivity. rsc.org For instance, different crystal facets of a metal catalyst can exhibit different activities and selectivities. The support material can also influence the catalytic performance by affecting the dispersion of the metal particles and by participating in the reaction mechanism through metal-support interactions.

Catalyst SystemReactionMechanistic Insights
Nickel/AluminaHydrogenationAdsorption of nitrile groups on Ni sites, stepwise hydrogenation via imine intermediates.
Palladium/CarbonSelective HydrogenationControl of reaction conditions can favor the formation of monoamines over diamines.
Silver/AluminaOxidative CouplingSurface-mediated reactions can lead to the formation of longer-chain dinitriles. researchgate.net

In situ and operando spectroscopic techniques are increasingly used to study the catalyst surface under reaction conditions, providing valuable insights into the nature of the active sites and the reaction intermediates. frontiersin.org

Metal-Free Catalysis for this compound Transformations

The development of metal-free catalytic systems is a growing area of research driven by the desire for more sustainable and cost-effective chemical processes. beilstein-journals.orgrsc.org Organocatalysis, which utilizes small organic molecules as catalysts, offers a powerful alternative to metal-based systems for various transformations. wikipedia.orgorganic-chemistry.org

For this compound, metal-free catalysis can be employed for reactions such as reductions and C-C bond-forming reactions. The mechanisms in organocatalysis often involve the formation of transient covalent intermediates or non-covalent interactions like hydrogen bonding to activate the substrate. wikipedia.org

One example of a metal-free approach is the borane-catalyzed hydroboration of nitriles to primary amines. beilstein-journals.org DFT calculations and mechanistic studies have supported a proposed double B–N/B–H transborylation mechanism. beilstein-journals.org This process avoids the use of transition metals and their associated costs and potential for product contamination. beilstein-journals.org

Another class of metal-free catalysts relevant to nitrile transformations are N-heterocyclic carbenes (NHCs). NHCs can activate substrates through the formation of Breslow intermediates or by acting as Lewis bases. While specific applications to this compound are emerging, the general mechanisms are well-established for other nitriles.

Catalyst TypeReactionMechanistic Pathway
Borane catalystsHydroboration/ReductionDouble B–N/B–H transborylation. beilstein-journals.org
N-Heterocyclic Carbenes (NHCs)Umpolung of aldehydes for reaction with nitrilesFormation of a Breslow intermediate from the aldehyde, which then acts as a nucleophile.
Chiral Phosphoric AcidsAsymmetric reactionsActivation of electrophiles and/or nucleophiles through hydrogen bonding.

The field of metal-free catalysis for nitrile transformations is rapidly evolving, with a focus on developing highly active and selective catalysts for a broad range of applications. rsc.org The detailed mechanistic understanding gained from these studies is crucial for the rational design of new and improved organocatalysts. mdpi.com

Advanced Applications of Heptanedinitrile in Specialized Chemical Systems

Heptanedinitrile in Polymer Chemistry and Advanced Materials Science

The unique properties of this compound have led to its use in the field of polymer chemistry and materials science. Its ability to participate in various polymerization reactions and to be integrated into material structures allows for the development of polymers and composites with tailored properties.

This compound can function as a monomer, specifically as a bidentate flexible ligand, in the construction of novel polymer architectures. A key example is its use in forming coordination polymers. In one documented synthesis, this compound (hdn) reacts with a dinuclear copper-bipyridyl complex, [Cu(2,2′-bipy)Cl₂], to create one-dimensional polymeric chains. rsc.org In this architecture, the this compound molecule acts as a flexible bridge, linking the dinuclear copper moieties. rsc.org The length and flexibility of the pentamethylene chain between the two nitrile groups are crucial in defining the resulting polymer's structural topology, influencing the spacing and orientation of the metal centers within the polymeric chain.

While simple mononitriles can act as solvents in polymerization reactions, dinitriles like this compound play a more specialized role, often as a host molecule or structural component in controlled polymerization systems. In the field of topochemical polymerization, where the reactivity of monomers is controlled by their orientation in a crystal lattice, derivatives of this compound are used to create host-guest cocrystals. For instance, bis(heptanenitrile) oxalamide has been used as a host molecule to align diiodobutadiyne monomers through hydrogen bonds and halogen bonds. nih.gov This alignment facilitates a spontaneous solid-state polymerization of the guest monomer. nih.gov The specific length of the alkyl chain in the this compound derivative was found to be critical for achieving the correct host-to-guest ratio for efficient polymerization. nih.gov This demonstrates the role of the this compound structure as a critical intermediate for controlling polymer chain formation.

Role in PolymerizationSystem ExampleFunction of this compound MoietyOutcome
Bidentate Ligand Coordination Polymerization with [Cu(2,2′-bipy)Cl₂] rsc.orgActs as a flexible linker between dinuclear copper units.Formation of 1D polymeric chains.
Host Molecule Topochemical Polymerization of Diiodobutadiyne nih.govForms a crystalline host lattice (as bis(heptanenitrile) oxalamide) that aligns guest monomers.Controlled solid-state polymerization of the guest molecule.

The integration of this compound into larger structures is a strategy for creating functional materials where the properties of the composite are enhanced. researchgate.net Coordination polymers, such as those formed with this compound, are a class of functional materials where the properties can be tuned for applications in areas like catalysis or electronics. rsc.orgresearchgate.net By selecting specific metal centers and ligands like this compound, it is possible to design materials with desired electronic or magnetic properties.

Furthermore, functional polymer composites often combine a polymer matrix with fillers to achieve specific functionalities. mdpi.com The ability to form polymers from this compound allows for its incorporation into composite structures, potentially enhancing mechanical or thermal properties. estaca.fr The nitrile groups themselves can also be chemically modified post-polymerization to introduce new functionalities into the material.

This compound (1,5-dicyanopentane) is utilized as a building block in the synthesis of specialty chemicals, which include components for adhesives and coatings. guidechem.commyskinrecipes.com Specialty resins are designed to meet high-performance requirements such as enhanced durability, corrosion resistance, or specific aesthetic qualities. lubrizol.cometnatec.com The incorporation of the this compound structure into polyester (B1180765) or polyurethane resins, for example, can modify the flexibility, hardness, and chemical resistance of the final coating. etnatec.com The two nitrile groups offer reactive sites for creating cross-linked networks, which are fundamental to the performance of many durable coatings and adhesives. westlakeepoxy.com

Integration into Functional Materials and Composites

This compound as a Precursor in Complex Organic Synthesis

Beyond polymer science, the this compound framework is a valuable starting point for the multi-step synthesis of complex organic molecules, particularly those with applications in medicine. ontosight.ai The dinitrile functionality allows for a wide range of chemical transformations.

The this compound backbone is present in various precursors used to synthesize advanced pharmaceutical intermediates and lead compounds. The nitrile groups are versatile handles that can be hydrolyzed to carboxylic acids, reduced to amines, or used in cyclization reactions to form heterocyclic systems, which are common motifs in drug molecules.

Several substituted this compound derivatives serve as key starting materials:

4-Acetyl-4-methylthis compound is a precursor for ring-closure reactions to generate complex heterocyclic structures like naphthyridines and quinolinediones. iucr.org These scaffolds are of significant interest in medicinal chemistry.

(S)-2-Hydroxyheptanenitrile , a chiral derivative, is a key intermediate in the synthesis of enantiomerically pure compounds for pharmaceutical use. The use of such chiral building blocks is critical for producing drugs with improved efficacy and reduced side effects.

2-amino-2-methyl-heptanenitrile and its derivatives are explored for their potential biological activities, including antibacterial, antifungal, or anticancer properties, and serve as intermediates for creating a diverse range of compounds. ontosight.ai

The strategic use of these this compound-based precursors allows chemists to construct complex molecules that are evaluated as potential new medicines.

This compound DerivativeResulting Pharmaceutical Scaffold/Application
4-Acetyl-4-methylthis compound iucr.orgPrecursor for Naphthyridines and Quinolinediones
(S)-2-Hydroxyheptanenitrile Intermediate for chiral pharmaceuticals
2-amino-2-methyl-heptanenitrile ontosight.aiPotential antibacterial, antifungal, or anticancer agents
4-Benzoyl-4-(2-cyanoethyl)this compound Building block for anti-inflammatory and anti-cancer drugs

Derivatization for Agrochemical Applications

This compound serves as a precursor in the synthesis of various chemical compounds, including those with applications in the agrochemical sector. myskinrecipes.comevonik.com The process of agro synthesis involves creating active ingredients for products like pesticides, herbicides, and fungicides designed to enhance crop productivity and protection. evonik.com The dinitrile structure of this compound allows for its chemical modification, or derivatization, to produce more complex molecules that may form the backbone of these active agrochemical compounds. google.comembrapa.br For instance, the nitrile groups can be hydrolyzed, reduced, or undergo cycloaddition reactions to build diverse molecular architectures necessary for biological activity in an agricultural context. evonik.comnih.gov While specific, large-scale agrochemicals derived directly from this compound are not extensively detailed in publicly available research, its role as a foundational intermediate is established. myskinrecipes.comgoogle.com

Production of Bioactive Molecules (Chemical Synthesis Aspects)

The synthesis of complex bioactive molecules often relies on simple, commercially available starting materials, and dinitriles are selected for their accessibility and versatile reactivity. news-medical.netazolifesciences.com this compound and other aliphatic dinitriles can be key starting points for creating natural products and other biologically active compounds. myskinrecipes.comnih.gov A notable example is the synthesis of violaceoid C and eutyscoparol A, two naturally occurring compounds with potential antibacterial and antimalarial properties. azolifesciences.comeurekalert.org

In these synthetic pathways, the dinitrile is not part of the final molecular structure but serves as a crucial precursor to a key intermediate. The process typically involves converting the dinitrile into a dialdehyde. news-medical.net This transformation can be a multi-step process, as summarized in the table below, which details the synthesis of an aldehyde intermediate from a generic dinitrile for producing violaceoid A. news-medical.netazolifesciences.com

StepReactionReagents/ConditionsIntermediate Product
1Conversion to DiesterNot specifiedDiester
2Hydroxy Group Protectiontert-butyldiphenylsilyl (TBDPS) groupProtected Ether
3ReductionNot specifiedSymmetric Diol
4DesymmetrizationSelective protection of one hydroxy groupDesymmetrized Tetrahydropyranyl (THP)-ether
5OxidationNot specifiedAldehyde

Electrochemical Applications involving this compound

The electrochemical properties of nitrile-containing compounds, including this compound, have led to their application in various electrochemical systems, from energy storage to sensing and polymer science.

Redox Chemistry and Electron Transfer Studies of this compound

An oxidation-reduction (redox) reaction is characterized by the transfer of electrons between chemical species, resulting in a change in their oxidation states. libretexts.orgkhanacademy.org The nitrile group can participate in electron transfer processes, and the redox chemistry of dinitriles has been explored in several contexts.

This compound has been identified as a component in overcharging preventive electrolytes for lithium-ion batteries. google.com It is used as an additive in what is known as a REDOX-type system, which relies on a reversible oxidation-reduction mechanism to improve battery safety without compromising cycle performance. google.com

More fundamental studies have investigated the electron-transfer-induced reactions of dinitrile complexes. For example, research on rhenium-dinitrile complexes, [Re(NCR)₂(Ph₂PCH₂CH₂PPh₂)₂]⁺, shows that they undergo two successive single-electron oxidations. capes.gov.bracs.org This process leads to the isomerization of the complex, and the rate of this transformation is influenced by the electronic properties of the 'R' group on the nitrile ligand. capes.gov.bracs.org Another study demonstrated a titanium-catalyzed reductive decyanation of geminal dinitriles that proceeds via a single-electron transfer (SET) mechanism, which is distinct from traditional free-radical pathways. nih.gov

Study AreaSystemKey Finding
Energy StorageLithium-ion battery electrolyteThis compound used as a REDOX-type additive for overcharge protection. google.com
Coordination ChemistryRhenium-dinitrile complexesDinitrile complexes undergo electron-transfer-induced geometrical isomerization upon oxidation. capes.gov.bracs.org
Catalytic ReactionsTitanium-catalyzed decyanationGeminal dinitriles can be reduced via a single-electron transfer mechanism involving two titanium species. nih.gov

Development of Electrochemical Sensors and Devices Incorporating this compound Derivatives

Electrochemical sensors are devices that generate a measurable signal (like current or potential) in response to a specific analyte, offering advantages such as high sensitivity and potential for miniaturization. dart-sensors.comfrontiersin.orgfrontiersin.org Derivatives of dinitriles have been incorporated into molecular architectures for the development of such sensors.

One area of research involves using calixarenes, which are macrocyclic molecules, as a scaffold. By attaching nitrile-containing side chains to a calix core.ac.ukarene skeleton, new hosts selective for certain cations can be created. tudublin.ieresearchgate.net The nitrile functionality is examined for its potential in potentiometric sensors for soft metal ions like mercury(II) (Hg(II)) and silver(I) (Ag(I)). tudublin.ieresearchgate.net In these systems, the nitrile groups act as the coordinating sites for the target metal ions. The introduction of aromatic groups near the nitrile functionality can alter the electron density and thus tune the selectivity of the sensor. tudublin.ie

Furthermore, polymers derived from dinitriles have been shown to act as sensitive and selective fluorescent chemosensors. For instance, a hyperbranched polytriazine, synthesized through the polymerization of a dinitrile containing a tetraphenylethene moiety, was developed as a chemosensor for detecting ruthenium(III) ions. acs.orgacs.orgust.hk

Sensor PlatformFunctional ComponentTarget Analyte(s)Principle
Ion Selective Electrode (ISE)Calix core.ac.ukarene with nitrile/dinitrile groupsSoft metal ions (e.g., Hg(II), Ag(I))Potentiometric detection based on cation coordination by nitrile groups. tudublin.ieresearchgate.net
Fluorescent ChemosensorHyperbranched polytriazine from a dinitrile monomerRuthenium(III) ionAggregation-induced emission characteristic of the polymer changes upon ion binding. acs.orgacs.orgust.hk

Electropolymerization involving this compound

Electropolymerization is a process where a polymer film is formed on an electrode surface through an electrochemical reaction. While direct studies on the electropolymerization of this compound itself are limited, research into related dinitriles and dinitrile derivatives provides insight into potential pathways.

One significant polymerization route for dinitriles is polycyclotrimerization, where dinitrile monomers are catalyzed to form highly cross-linked or hyperbranched polymers containing triazine rings. acs.orgust.hk This reaction can be initiated by strong acids and produces thermally stable, nitrogen-rich polymers. acs.org For example, various aromatic dinitriles have been polymerized smoothly at room temperature to afford hyperbranched poly(triazine)s in high yields. acs.orgust.hk These polymers exhibit interesting properties, such as high refractive indices and solubility, making them suitable for optical applications. acs.orgacs.org

In a more direct electrochemical context, dinitrile-functionalized molecules have been designed for electropolymerization. A bithiophene derivative featuring a sulfanylheptanenitrile group was synthesized and studied. unimore.itunimore.it Cyclic voltammetry measurements indicated that the grafting of the molecule onto an electrode surface is induced during its second reduction process, paving the way for the formation of a polymer film. unimore.itunimore.it The polymerization of aliphatic dinitriles has also been achieved under high pressure and temperature, leading to the formation of polymers with a conjugated carbon-nitrogen backbone. core.ac.uk

Polymerization MethodMonomer TypeResulting PolymerKey Features
PolycyclotrimerizationAromatic DinitrilesHyperbranched Poly(triazine)sSoluble, film-forming, high thermal stability, high refractive indices. acs.orgacs.orgust.hk
High Pressure/TemperatureAliphatic Dinitriles (e.g., Malononitrile, Succinonitrile)Polymers with (-C=N-) backboneHeat-resistant, semiconducting properties. core.ac.uk
Electrochemical GraftingBithiophene with sulfanylheptanenitrile groupGrafted film on electrodePolymerization induced by electrochemical reduction. unimore.itunimore.it

Molecular Dynamics and Simulation of this compound Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While specific MD studies on this compound are not prominent, research on related dinitriles, such as adiponitrile (B1665535) (n=4) and glutaronitrile (B146979) (n=3), provides a strong model for how such simulations would be applied to understand this compound's behavior, particularly in solution. nih.govacs.org

These simulations have been performed on dinitrile-based electrolytes for Li-ion batteries to investigate solvation properties and ion transport. nih.govacs.org In such studies, MD simulations track the interactions between dinitrile molecules and lithium salts at various concentrations and temperatures. nih.gov Key properties explored include:

Solvation Structure: Radial distribution functions are calculated to understand how the nitrile groups and the alkyl chain coordinate with cations (e.g., Li⁺). nih.govacs.org Simulations show that the nitrogen atoms of the dinitrile molecules can interact with Li⁺ ions, sometimes forming a "bridging" structure between two cations. acs.org

Ion Transport and Conductivity: MD simulations can compute ionic conductivity, a critical parameter for electrolytes. nih.gov These calculations often highlight the importance of accounting for the correlated motion of ions to achieve results comparable to experimental values. nih.gov

Network of Interactions: The connectivity between cations, anions, and dinitrile solvent molecules can be analyzed using network graph theory, revealing how networked structures form at different electrolyte concentrations. nih.govacs.org

Applying these MD techniques to this compound would provide valuable insights into its behavior as a potential solvent or additive in electrochemical systems, detailing how its longer, more flexible pentamethylene chain influences solvation shells and transport properties.

Conformational Analysis and Rotational Spectroscopy Predictions for this compound

Due to the flexibility of its pentamethylene backbone, this compound can exist in multiple stable three-dimensional shapes, or conformers. The study of this conformational landscape is critical as the geometry of a molecule dictates its physical properties, such as its dipole moment and how it interacts with electromagnetic radiation.

A detailed investigation of this compound was conducted using jet-cooled broadband chirped-pulse Fourier transform microwave (FTMW) spectroscopy in the 2–8 GHz frequency region. x-mol.netnih.gov This experimental work was supported by quantum chemical calculations to analyze the complex rotational spectrum. x-mol.netnih.govresearchgate.net

The conformational search, aided by theoretical calculations, predicted a number of possible low-energy conformers. researchgate.net The subsequent experimental analysis successfully identified and assigned the spectra of six distinct conformers of this compound. x-mol.netnih.gov The assignment was based on the experimental rotational constants and the nuclear quadrupole coupling constants arising from the two ¹⁴N nuclei in the nitrile groups. x-mol.netnih.gov The identification of six conformers highlights the significant flexibility of the molecule's carbon skeleton. researchgate.net

Table 2: Summary of Conformational and Spectroscopic Study of this compound

Parameter Finding Reference
Experimental Technique Jet-cooled broadband chirped-pulse FTMW spectroscopy x-mol.netnih.gov
Frequency Region 2–8 GHz x-mol.net
Number of Conformers Identified Six x-mol.netnih.gov
Basis of Assignment Rotational and quadrupole coupling constants x-mol.netnih.gov

| Supporting Theory | High-level ab initio and DFT calculations | researchgate.netresearchgate.net |

This research is significant because saturated dinitriles like this compound can have large electric dipole moments, making them potential candidates for detection in the interstellar medium. x-mol.netnih.govnih.gov The lack of laboratory rotational data has historically hindered astronomical searches for such molecules. nih.govaanda.org The precise spectroscopic constants obtained for this compound provide the necessary data for such searches.

Theoretical Prediction and Elucidation of Reaction Mechanisms and Catalytic Pathways for this compound

Understanding the reaction mechanisms of this compound is key to controlling its synthesis and predicting its chemical behavior. Quantum chemical calculations are a powerful tool for this purpose, allowing researchers to map out potential energy surfaces, identify transition states, and calculate reaction barriers. rsc.orgscienceopen.com While detailed mechanistic studies specifically for this compound are sparse, the general principles and methods are well-established and can be readily applied.

Theoretical approaches to elucidate reaction mechanisms include:

DFT Calculations: DFT is widely used to model reaction pathways, including those for organometallic catalysis. mdpi.com By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile of a proposed mechanism can be constructed. utkaluniversity.ac.in

Machine Learning (ML) Integration: Modern approaches combine quantum chemical calculations with machine learning algorithms. mdpi.commit.edu For instance, descriptors derived from DFT calculations of a reaction's transition state can be used to train an ML model to predict reaction outcomes, such as yield, with high accuracy. mdpi.com

Reaction Pathway Prediction: Computational chemistry can be used not only to analyze known reactions but also to predict unknown ones. rsc.org This predictive power is crucial in the discovery of new synthetic methodologies. chemrxiv.org

For this compound, these theoretical methods could be applied to investigate common nitrile reactions such as hydrolysis to form dicarboxylic acids or reduction to form diamines. For example, a computational study could model the step-by-step mechanism of the reduction of the two nitrile groups using a reducing agent like lithium aluminum hydride, identifying the key intermediates and the rate-limiting step of the transformation. Such theoretical insights are invaluable for optimizing reaction conditions and exploring new chemical transformations involving this compound.

Spectroscopic and Analytical Characterization of Heptanedinitrile

Chemo- and Regioselective Synthesis Strategies for this compound

Achieving high chemo- and regioselectivity is crucial in nitrile synthesis to maximize the yield of the desired isomer and avoid unwanted byproducts. Chemoselectivity involves the preferential reaction of one functional group over another, while regioselectivity controls the position of bond formation in the molecule. nih.govslideshare.net

One of the most prominent industrial examples of selective dinitrile synthesis is the nickel-catalyzed hydrocyanation of butadiene to produce adiponitrile (B1665535) (hexanedinitrile). wikipedia.orgaiche.orgwikipedia.org This multi-step process provides a blueprint for potential strategies for this compound. The process involves the addition of two molecules of hydrogen cyanide (HCN) across the diene. wikipedia.org The key to the process's success lies in the catalyst system, typically a nickel(0) complex with phosphite (B83602) ligands, which controls the reaction's regioselectivity to favor the linear dinitrile over branched isomers. aiche.orggoogle.com

The reaction proceeds in several stages:

Monohydrocyanation: The first addition of HCN to a diene like 1,3-butadiene (B125203) yields a mixture of pentenenitrile isomers. e3s-conferences.orgwikipedia.org

Isomerization: The catalyst then promotes the isomerization of these unsaturated nitriles to linear isomers like 3- and 4-pentenenitrile. aiche.org

Second Hydrocyanation: The final hydrocyanation step, often aided by a Lewis acid co-catalyst, selectively adds HCN to the terminal carbon of the linear pentenenitrile to form the linear adiponitrile. wikipedia.orggoogle.com

Applying this logic to this compound would require starting with a C5 diene, such as 1,3-pentadiene (B166810) or 1,4-pentadiene, and controlling the two successive hydrocyanation steps to yield the linear 1,7-heptanedinitrile. The choice of phosphite ligands and Lewis acids is critical for directing the reaction towards the desired linear product and away from branched isomers like methylglutaronitrile, which is a common byproduct in adiponitrile synthesis. aiche.orgwipo.int

Catalytic Strategy Key Components Selectivity Principle Potential Application for this compound
Nickel-Catalyzed Hydrocyanation Ni(0) complex, Phosphite ligands, Lewis acid co-catalyst aiche.orggoogle.comThe ligand structure and Lewis acid guide the HCN addition to the terminal carbons of the alkene, favoring linear products. wikipedia.orgwikipedia.orgHydrocyanation of a C5 diene (e.g., 1,4-pentadiene) to selectively form 1,7-heptanedinitrile.
Copper-Catalyzed Hydrocyanation CuBr catalyst, Halogenated species uliege.beA proposed mechanism involves the protonation of the diolefin by an acidic copper species, influencing the addition site. uliege.beAn alternative catalytic system for the hydrocyanation of C5 dienes, potentially offering different selectivity profiles.
Tandem [3+2] Heteroannulation Palladium catalysts, specific ligands researchgate.netCombines mechanistically distinct bond-forming processes in one pot to control the final structure with high chemo- and regioselectivity. researchgate.netA conceptual approach for constructing complex nitrile-containing scaffolds that could be adapted for dinitrile synthesis.

Novel Precursor Pathways and Reaction Development for this compound Scaffold Construction

Research into the synthesis of nitriles is continuously evolving, moving beyond traditional methods to incorporate a wider range of precursors and more efficient reactions.

A well-established method for creating α-amino acids that can be adapted is the Strecker synthesis , which uses aldehydes as precursors. acs.org This reaction involves treating an aldehyde with a cyanide source and ammonia (B1221849) (or an amine) to form an α-aminonitrile, which can be a building block for more complex structures. acs.org A variation could be used to build the this compound scaffold from appropriate dialdehydes or halo-aldehydes.

More recent developments focus on cyanide-free routes. One such method converts ketones into nitriles using p-tosylmethyl isocyanide (TosMIC) in what is known as the van Leusen reaction. rsc.orgucd.ie This adds a single carbon unit, offering a different synthetic logic.

Another innovative approach involves the direct conversion of carboxylic acids to nitriles. This can be achieved under high-temperature, high-pressure conditions using acetonitrile (B52724) as both the solvent and a reagent, without the need for a catalyst. acs.org This acid-nitrile exchange presents a potentially valuable pathway if dicarboxylic acids are used as precursors. Photochemical methods have also emerged, using 1,4-dicyanobenzene as a cyanide source to convert primary alkyl bromides or alcohols into nitriles under mild conditions, avoiding the direct use of highly toxic HCN gas. organic-chemistry.org

Precursor Type Reaction Name/Type Key Reagents Description
AldehydesStrecker SynthesisAldehyde, Ammonia, Hydrogen Cyanide (or equivalent) acs.orgA multicomponent reaction that forms an α-aminonitrile from an aldehyde. acs.org
KetonesVan Leusen ReactionKetone, p-tosylmethyl isocyanide (TosMIC) rsc.orgucd.ieConverts a ketone into a nitrile with the addition of one carbon atom. ucd.ie
Carboxylic AcidsAcid-Nitrile ExchangeCarboxylic acid, Acetonitrile acs.orgA catalyst-free, high-temperature/pressure method for converting carboxylic acids directly to nitriles. acs.org
Primary Alcohols/BromidesPhotochemical CyanationAlcohol/Bromide, 1,4-dicyanobenzene organic-chemistry.orgA mild, sustainable method that avoids toxic HCN gas and metal catalysts. organic-chemistry.org

Green Chemistry Approaches and Sustainable Synthesis of this compound

Green chemistry principles aim to reduce waste, use less hazardous substances, and improve energy efficiency in chemical manufacturing. nih.govindianchemicalsociety.com These principles are increasingly being applied to nitrile synthesis to create more sustainable processes.

A significant advancement is the development of biocatalytic methods . One promising approach uses enzymes to dehydrate aldoximes, which are readily formed from aldehydes and hydroxylamine, to produce nitriles. nih.gov This route completely avoids the use of cyanide and operates in water at mild temperatures (e.g., 30 °C). Researchers have demonstrated this method for the synthesis of adiponitrile on a 1-liter scale and have shown it to be effective for other linear dinitriles (C4–C10), suggesting its applicability for this compound. nih.gov Nitrilases and nitrile hydratases are other enzymes investigated for the selective hydrolysis of nitrile compounds, which can be used to create valuable amide or carboxylic acid derivatives from dinitriles. journals.co.za

Electrosynthesis represents another key green chemistry strategy. rsc.org The electrosynthesis of adiponitrile from acrylonitrile (B1666552) is a major industrial process that can be coupled with renewable electricity sources. rsc.org More recently, a direct electrosynthesis of various nitriles from primary alcohols and ammonia has been reported, using a simple nickel catalyst in benign aqueous electrolytes at room temperature. rsc.org This method proceeds through a dehydrogenation-imination-dehydrogenation sequence and offers a cost-effective and mild alternative for producing high-value nitriles. rsc.org

Green Approach Methodology Key Advantages Example System
Biocatalysis Dehydration of aldoximes using OxdB biocatalyst nih.govCyanide-free, uses water as a solvent, mild reaction conditions (30 °C), high selectivity. nih.govSynthesis of adiponitrile and other linear dinitriles (C4-C10). nih.gov
Electrosynthesis Electrochemical hydrodimerization of acrylonitrile rsc.orgUses water-based electrolytes, can be powered by renewable energy, avoids acutely toxic reactants like HCN. rsc.orgIndustrial production of adiponitrile. rsc.org
Electrosynthesis from Alcohols Nickel-catalyzed electrosynthesis from primary alcohols and ammonia rsc.orgUses benign aqueous electrolytes, operates at room temperature, cost-effective catalyst. rsc.orgTransformation of various aromatic, aliphatic, and heterocyclic primary alcohols into nitriles. rsc.org
Cyanide-Free Flow Chemistry Van Leusen reaction using TosMIC in a continuous flow system rsc.orgucd.ieImproved safety by avoiding cyanide, rapid reaction times, high yields, and enhanced scalability. rsc.orgucd.ieSynthesis of various aryl nitriles from ketones. ucd.ie

Process Intensification and Scalability in this compound Production

Process intensification involves developing novel reactors and processing methods that are significantly more efficient, safer, and more compact than traditional batch processes. periodic-table-of-green-and-sustainable-chemistry.comtue.nl A key technology in this area is continuous flow chemistry .

Continuous flow reactors offer numerous advantages for nitrile synthesis. unito.it By conducting reactions in a continuous stream through a tube or microreactor, there is precise control over parameters like temperature, pressure, and residence time. unito.it This leads to improved yields, higher selectivity, and enhanced safety, as the volume of hazardous material being reacted at any given moment is very small. rsc.orgrhhz.net

For example, cyanide-free methods for nitrile synthesis, such as the van Leusen reaction, have been successfully adapted to continuous flow systems, demonstrating scalability up to several grams per hour with residence times of only a few minutes. rsc.orgucd.ie The Schmidt reaction, which converts aldehydes to nitriles using an azide (B81097) source, has also been implemented in a continuous-flow microreactor, greatly improving the safety of using potentially hazardous azide compounds and simplifying the scale-up process. rhhz.net

Scalability in flow chemistry is often achieved through "numbering up"—running multiple small reactors in parallel—rather than the traditional "scaling up" of a single large batch reactor. periodic-table-of-green-and-sustainable-chemistry.com This modular approach avoids many of the challenges associated with heat and mass transfer in large vessels and allows for more flexible and efficient production. unito.it The integration of these intensified processes with smart manufacturing and digitalization is a key future direction for the chemical industry. unito.it

Parameter Traditional Batch Reactor Continuous Flow Reactor
Safety Large volumes of reagents handled at once, potential for thermal runaway.Small reaction volumes at any given time, superior heat transfer, inherently safer. rsc.orgunito.it
Control Difficult to precisely control temperature and mixing, leading to gradients.Precise control over temperature, pressure, and residence time, leading to better consistency. unito.it
Efficiency May have lower yields and selectivity due to lack of precise control.Often higher yields and selectivity, faster reaction times. ucd.ierhhz.net
Scalability "Scaling up" is complex, facing heat/mass transfer issues."Numbering up" (parallelization) is simpler and more modular. periodic-table-of-green-and-sustainable-chemistry.com
Waste Can generate more waste due to side reactions and purification challenges.Reduced waste generation through higher selectivity and efficiency. unito.it

Advanced Analytical Techniques for Characterization and Quantification of Heptanedinitrile

Spectroscopic Methods for Structural Elucidation and Conformational Analysis of Heptanedinitrile and its Adducts

Spectroscopy is a cornerstone in the structural analysis of organic molecules like this compound. pitt.edu By examining the interaction of the molecule with electromagnetic radiation, detailed information about its atomic connectivity, functional groups, and three-dimensional arrangement can be obtained. sigmaaldrich.com

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for elucidating the precise structure of this compound. rsc.org It provides detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms within the molecule. sigmaaldrich.comcsic.es The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz). pitt.eduresearchgate.net

¹H NMR and ¹³C NMR spectra of this compound have been documented, providing key data for its structural confirmation. nih.gov The analysis of these spectra allows for the assignment of each signal to specific protons and carbons in the aliphatic chain and the terminal nitrile groups.

Table 1: NMR Spectral Data for this compound

Spectrum Type Instrument Sample Source
¹H NMR Varian A-60 Eastman Organic Chemicals, Rochester, New York nih.gov

This table presents the available source information for the NMR spectra of this compound.

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. edinst.comnih.gov These methods are highly sensitive to the presence of specific functional groups and can provide information on molecular structure and conformation. nih.gov While IR spectroscopy measures the absorption of infrared radiation due to changes in the dipole moment, Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from changes in polarizability. edinst.com

The IR spectrum of this compound (pimelonitrile) is characterized by specific absorption bands corresponding to the vibrations of its constituent bonds. A prominent feature in the spectrum is the stretching vibration of the nitrile (C≡N) group. The NIST WebBook provides a condensed phase infrared spectrum for pimelonitrile. nist.gov

Vibrational analysis can also be performed using techniques like Inelastic Neutron Scattering (INS). An INS spectrum has been reported for a urea-pimelonitrile co-crystal, providing further insight into the vibrational modes of the this compound molecule within a crystal lattice. stfc.ac.uk

Table 2: Key Vibrational Spectroscopy Information for this compound

Technique Sample Form Key Feature Source of Data
Infrared (IR) Spectroscopy Condensed Phase C≡N stretching NIST WebBook nist.gov

This table summarizes the types of vibrational spectroscopy data available for this compound.

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z). uni-rostock.de This technique is particularly valuable for the analysis of this compound derivatives, allowing for their unambiguous identification. HRMS can distinguish between ions of the same nominal mass, which is crucial in complex mixture analysis. uni-rostock.demdpi.com

The fragmentation patterns of aliphatic nitriles under mass spectrometric analysis provide significant structural information. acdlabs.comlibretexts.org Chemical ionization (CI) mass spectrometry has been shown to be a useful method for the structural analysis of dinitriles. acs.org In the negative ion mass spectrum of a mixture containing sulfur and a dinitrile, characteristic adduct peaks of [M + Sₙ]⁻ (where n = 2, 3, 4, etc.) are observed, which can aid in identification. researchgate.net

Rotational spectroscopy, typically conducted in the microwave region, provides highly precise information about the moments of inertia of a molecule in the gas phase. wikipedia.orglibretexts.org This data allows for the definitive identification of different spatial arrangements of the atoms, known as conformers.

A study utilizing jet-cooled broadband chirped-pulse Fourier transform microwave spectroscopy in the 2–8 GHz range has been conducted on this compound. csic.escsic.esnih.gov This research successfully identified and characterized a total of six distinct conformers of the molecule. csic.esnih.gov The assignment of these conformers was based on the experimentally determined rotational and quadrupole coupling constants. csic.esnih.gov This level of detail regarding the conformational landscape is crucial for understanding the molecule's flexibility and potential interactions.

Table 3: Conformational Analysis of this compound by Rotational Spectroscopy

Technique Frequency Range Number of Conformers Identified Basis for Assignment

This table highlights the key findings from the rotational spectroscopy study of this compound.

High-Resolution Mass Spectrometry (HRMS) for this compound Derivative Analysis

Chromatographic Separations and Trace Quantification of this compound

Chromatographic techniques are fundamental for separating this compound from complex mixtures and for its quantification, even at trace levels. phenomenex.com These methods rely on the differential partitioning of the analyte between a stationary phase and a mobile phase. thermofisher.com

Gas chromatography (GC) is a premier technique for the separation and analysis of volatile compounds like this compound. libretexts.orgfilab.fr In GC, the sample is vaporized and transported through a column by an inert carrier gas (the mobile phase). thermofisher.com The separation is achieved based on the compound's boiling point and its interactions with the stationary phase coating the column. thermofisher.com

The gas chromatographic behavior of aliphatic dinitriles, including this compound, has been systematically investigated using various stationary liquid phases. uma.ac.id Such studies are crucial for developing robust analytical methods. The purity of this compound can be determined by GC analysis, often using an internal standard like dodecane (B42187) for accurate quantification. figshare.comtcichemicals.com The choice of the stationary phase is critical and depends on the specific requirements of the analysis.

Table 4: Reported Purity Analysis of this compound by GC

Product Number Purity Specification Analysis Method

This table provides an example of a commercial purity specification for this compound determined by GC.

Liquid Chromatography (LC) Techniques for this compound Mixtures

Liquid chromatography, especially High-Performance Liquid Chromatography (HPLC), stands as a primary technique for the separation and quantification of this compound from reaction mixtures and biological matrices. The versatility of HPLC allows for the analysis of non-volatile compounds like dinitriles without the need for derivatization, which is often required for gas chromatography.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for analyzing this compound and related compounds. In this technique, a non-polar stationary phase, typically a C18 (octadecylsilane) bonded silica, is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

Research findings indicate that the analysis of dinitriles and their hydrolysis products (such as cyano acids and amides) can be effectively achieved using C18 columns. researchgate.nettugraz.at For instance, the analysis of various dinitriles has been successfully performed on a Chromolith SpeedROD RP-18e column using a mobile phase of acetonitrile (B52724), water, and phosphoric acid. researchgate.net The phosphoric acid is added to control the pH and ensure the consistent ionization state of acidic products, thereby improving peak shape and reproducibility.

In studies involving the synthesis of this compound derivatives, analytical HPLC is routinely used to monitor reaction progress and product purity. biorxiv.org These methods often employ a gradient elution, where the composition of the mobile phase is changed over time to achieve optimal separation of compounds with different polarities. For example, a gradient of acetonitrile in water (often with 0.1% trifluoroacetic acid) is a common approach. biorxiv.org The detection is typically carried out using a UV detector, as the nitrile group itself has a weak chromophore, but analyses can be performed at low wavelengths (e.g., 200-230 nm). biorxiv.orgnih.gov

The selection of the stationary phase and mobile phase is critical and can be challenging, especially when analyzing complex mixtures containing the starting nitrile, intermediate amides, and final carboxylic acid products. In some cases, a single HPLC method may not be sufficient to separate all components, necessitating the use of multiple column types or analytical conditions. tugraz.at

Table 1: Examples of Liquid Chromatography Conditions for this compound and Related Dinitriles This table is interactive and can be sorted by clicking on the headers.

Analyte(s) Column Type Mobile Phase Detection Reference
Dinitriles and reaction products Chromolith SpeedROD RP-18e Acetonitrile/water/phosphoric acid (20:80:0.1 v/v/v) UV researchgate.net
4-(2-cyanoethyl)this compound C18 (3 µm, 4.6 × 250 mm) Gradient: Acetonitrile and 0.1% TFA in Water UV (200 nm) biorxiv.org
Nitriles (general standardization) Not specified Not specified UV (210 nm) nih.gov
b-amino nitriles (from this compound) RP-18 Not specified Not specified tugraz.at

Hyphenated Techniques for Comprehensive this compound Analysis

To overcome the limitations of standalone chromatographic techniques, such as the potential for co-elution and the lack of definitive identification, hyphenated methods are employed. These powerful techniques couple the separation power of chromatography with the high specificity and sensitivity of mass spectrometry (MS).

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone for the analysis of nitrile compounds in complex mixtures. It provides not only retention time data from the LC but also mass-to-charge ratio (m/z) information from the MS, which allows for the confirmation of molecular weight. Further fragmentation in tandem mass spectrometry (MS/MS) can yield structural information, providing unequivocal identification of this compound and its metabolites or degradation products. oup.com For instance, high-resolution mass spectrometry (HRMS) coupled with LC can determine the elemental composition of an analyte with very high accuracy, as demonstrated in the analysis of a this compound derivative where an LTQ Orbitrap Velos instrument was used to find the exact mass. biorxiv.org

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile impurities or reaction byproducts in a this compound sample. journals.co.za However, given the relatively low volatility of this compound, GC analysis often requires higher temperatures, which could potentially cause degradation of the analyte on the column.

A less common but effective method for analyzing complex organic mixtures in environmental samples is Pyrolysis-Field Ionization Mass Spectrometry (Py-FIMS) . This technique was successfully used to identify this compound as one of 346 organic components in soil solutions from wheat rhizospheres, demonstrating its utility for untargeted screening in highly complex matrices. researchgate.net

The use of hyphenated techniques is indispensable in metabolism studies, impurity profiling, and the analysis of environmental samples, where the matrix is complex and the analyte concentrations can be very low. journals.co.zanih.gov

Table 2: Hyphenated Techniques Used in the Analysis of this compound and Related Compounds This table is interactive and can be sorted by clicking on the headers.

Technique Application Findings Reference
LC-MS Analysis of nitrile hydrolysis reaction mixtures Confirms identity of products and intermediates.
LC-HRMS (LTQ Orbitrap) Characterization of 4-(2-cyanoethyl)this compound Provided exact mass for molecular formula confirmation. biorxiv.org
Py-FIMS Analysis of organic components in soil Identified this compound in complex soil solution. researchgate.net
GC-MS Analysis of nitrile hydrolysis reaction mixtures Used to confirm the identity of volatile reactants and products. journals.co.za
LC-MS/MS Comprehensive analysis of nitrogen-related metabolites Allows for simultaneous analysis of diverse but structurally related compounds. oup.com

Validation and Standardization of Advanced Analytical Methods for this compound

The validation of an analytical method is the process of providing documented evidence that the procedure is "fit-for-purpose," meaning it is suitable for its intended application. elementlabsolutions.comadryan.com For the analysis of this compound, especially in contexts such as industrial quality control or environmental monitoring, method validation is a critical requirement to ensure data reliability and regulatory compliance. particle.dk

Validation is performed according to established guidelines, most notably those from the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline. labmanager.com The key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, or matrix components. elementlabsolutions.com For an HPLC method, this is demonstrated by separating this compound from all other potential compounds in the sample.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. This is determined by analyzing a series of standards of known concentrations and is typically evaluated by the correlation coefficient of the calibration curve. researchgate.net

Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. adryan.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration (a certified reference material) or by spiking a blank matrix with a known amount of this compound. elementlabsolutions.com

Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst), and reproducibility (inter-laboratory). researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature). elementlabsolutions.com This provides an indication of its reliability during normal usage.

In addition to these performance characteristics, standardization plays a role in ensuring consistency. While specific ISO standards for this compound analysis are not prominent, standards for related materials, such as ISO 3899 for residual acrylonitrile (B1666552) in nitrile latex, provide a framework for developing standardized test methods. The development of a validated method for this compound would involve creating a detailed Standard Operating Procedure (SOP) that documents all aspects of the analysis, from sample preparation to data reporting. particle.dk

Environmental and Astrochemical Significance of Dinitriles Including Heptanedinitrile

Formation Routes of Saturated Dinitriles in Extraterrestrial Environments

The formation of nitriles is a significant aspect of the chemistry in nitrogen-rich extraterrestrial environments, such as the atmosphere of Saturn's moon, Titan, and in the interstellar medium (ISM). nih.govnih.govacs.org While over 200 molecules have been identified in the ISM, nitriles constitute a substantial fraction, at nearly 15%. nih.govaanda.org However, the detection of dinitriles, particularly saturated ones, has been limited. nih.gov

The atmosphere of Titan, composed primarily of nitrogen and methane, undergoes complex photochemistry initiated by solar VUV radiation, leading to a diverse array of organic molecules, including hydrocarbons and nitriles. nih.govacs.org The cyano radical (CN), formed from the photodissociation of hydrogen cyanide (HCN), is ubiquitous and highly reactive. nih.govacs.org Reactions involving the CN radical are considered plausible pathways for the formation of more complex nitriles. nih.govacs.orgelte.hu For instance, the reaction of CN radicals with unsaturated hydrocarbons like ethene can lead to the formation of unsaturated nitriles, which could subsequently react with another CN radical to form dinitriles. nih.govacs.org

However, the formation routes for saturated dinitriles like heptanedinitrile in these environments are not as clearly defined. nih.govacs.org It is theorized that their formation could be linked to highly reactive radicals such as CH₂CN, C₂N, or CN. researchgate.netresearchgate.net The general inefficiency of gas-phase reactions in the extremely low-density environment of the ISM suggests that other mechanisms may be at play. wikipedia.org These molecules might be formed through processes on the surfaces of interstellar ice grains, where hydrogenation reactions could saturate unsaturated dinitriles, or through other uncharacterised gas-phase reactions. astrobiology.com Despite the uncertainty, the potential for these molecules to possess large electric dipole moments makes them prime candidates for astronomical observation. researchgate.netresearchgate.net

Table 1: Key Species in Proposed Dinitrile Formation Pathways

Species Name Chemical Formula Role in Formation
Cyano Radical CN A primary reactive species that can add to hydrocarbons and nitriles. nih.govacs.org
Hydrogen Cyanide HCN A precursor to the CN radical via photodissociation. nih.govacs.org
Cyanoethene (Vinyl Cyanide) C₂H₃CN An intermediate that can react with a second CN radical to form dinitriles. nih.govacs.org
Methane CH₄ A primary carbon source in Titan's atmosphere. nih.gov

Spectroscopic Signatures and Detection Methodologies for this compound in Interstellar Medium Analogs

The detection of molecules in the interstellar medium is predominantly achieved through rotational spectroscopy. wikipedia.org This technique measures the absorption or emission of photons as a molecule transitions between quantized rotational energy levels, providing a unique spectral fingerprint. wikipedia.org For a molecule to be detectable via this method, it must possess a permanent electric dipole moment. nih.govacs.org Saturated dinitriles, including this compound, can have large dipole moments, making them suitable candidates for detection using radio astronomy. researchgate.netresearchgate.net

The primary obstacle to detecting new interstellar molecules is often the lack of precise laboratory spectroscopic data. nih.govaanda.org Astronomical searches rely on comparing observational data from radio telescopes, such as the Atacama Large Millimeter/submillimeter Array (ALMA) or the IRAM 30m telescope, with pre-recorded laboratory spectra. nih.govresearchgate.net

In a laboratory setting, the rotational spectrum of this compound has been investigated using techniques like jet-cooled broadband chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy. researchgate.net This method allows for the study of molecules in a collision-free environment, leading to high-resolution spectra. A study of this compound in the 2–8 GHz frequency region successfully detected and assigned the spectra of six different conformers of the molecule. researchgate.net The analysis of these spectra provides highly accurate rotational constants and nuclear quadrupole coupling constants, which are essential for predicting the frequencies of rotational transitions that can be searched for in astronomical surveys. nih.govresearchgate.net

Table 2: Spectroscopic Data for this compound Conformers

Parameter Description Relevance
Rotational Constants (A, B, C) Determine the energy levels of the molecule's rotation. Used to predict the exact frequencies of spectral lines for astronomical searches. nih.gov
Nuclear Quadrupole Coupling Constants Describe the interaction between the nuclear quadrupole moment of the ¹⁴N nuclei and the local electric field gradient. Provide fine structure details in the rotational spectrum, aiding in unambiguous identification. nih.gov

This table is a representation of the types of data obtained from spectroscopic studies. Specific values are determined for each identified conformer.

Process Safety and Impurity Profiling in Heptanedinitrile Synthesis

Safety Risk Analysis in Advanced Heptanedinitrile Process Development

The development of advanced and inherently safer processes for this compound synthesis is a primary objective in chemical manufacturing. aragen.compatheon.com A thorough safety risk analysis is the foundation of this effort, aimed at identifying, evaluating, and mitigating potential hazards at every stage of development and production. contractpharma.comprimeprocesssafety.com

Key methodologies in this analysis include Process Hazard Analysis (PHA), Hazard and Operability Studies (HAZOP), and "What-If" scenarios. fauske.comtami-imi.comthesafetymaster.com These systematic approaches help to foresee potential deviations from normal operating conditions that could lead to accidents. thesafetymaster.com

A significant hazard in many dinitrile synthesis routes is the potential for thermal runaway. researchgate.net This occurs when an exothermic reaction generates heat faster than the system can dissipate it, leading to a rapid increase in temperature and pressure that can result in a catastrophic failure of the reactor vessel. aidic.itgreenlancer.com The Maximum Temperature of the Synthesis Reaction (MTSR) is a critical parameter calculated to understand the worst-case temperature increase following a cooling failure. pharmtech.com

Another major consideration is the toxicity of the reagents. One common route to this compound involves the use of alkali metal cyanides, such as potassium cyanide. ilo.org Potassium cyanide is highly toxic if inhaled, ingested, or absorbed through the skin and can be rapidly fatal. yale.educdc.gov It also reacts with acids or moisture to produce highly flammable and toxic hydrogen cyanide gas. ilo.orgstanford.edu Therefore, stringent handling procedures, personal protective equipment (PPE), and engineering controls like closed systems and effective ventilation are non-negotiable. ilo.orgyale.edu

The table below outlines a sample risk analysis for a typical this compound synthesis process.

Process StepPotential HazardPotential ConsequenceMitigation Strategy
Reagent Handling (e.g., Potassium Cyanide)High Toxicity (Acute), Reactivity with water/acidPersonnel poisoning, release of toxic HCN gasUse of PPE (impermeable gloves, face shield), closed-system transfer, work in a well-ventilated area, avoid contact with acids and moisture. ilo.orgyale.edustanford.edu
ReactionExothermic ReactionThermal runaway, reactor over-pressurization, explosionReaction calorimetry to determine heat flow, robust cooling systems, controlled reagent addition, emergency relief systems. researchgate.netaidic.it
Solvent Use (e.g., Ethanol)FlammabilityFire, explosionInert atmosphere (e.g., nitrogen), use of non-sparking equipment, proper grounding and bonding.
DistillationHigh Temperature OperationThermal decomposition of product or impuritiesVacuum distillation to lower boiling point, monitoring for thermal stability of the mixture.

Identification and Characterization of Impurities in this compound Production Streams

The purity of this compound is crucial for its subsequent applications. Impurity profiling—the detection, identification, and quantification of unwanted chemical species—is a critical component of quality control. lcms.czresearchgate.net Impurities can originate from starting materials, form as by-products during the synthesis, or result from degradation. nih.govusp.org

Common synthesis routes for this compound include the reaction of 1,5-dihalopentanes with an alkali metal cyanide or the dehydration of pimelamide. Each route presents a unique impurity profile. For instance, in the cyanide route, unreacted 1,5-dibromopentane (B145557) could be a potential impurity. In the amide dehydration route, residual pimelamide might be present.

The identification and structural elucidation of these impurities rely on advanced analytical techniques. thesafetymaster.com High-Performance Liquid Chromatography (HPLC) is a primary tool for separating components in the product stream. pharmtech.comgrace.com When coupled with Mass Spectrometry (LC-MS), it allows for the determination of the molecular weight of impurities, providing crucial clues to their identity. mdpi.comresolvemass.caamericanpharmaceuticalreview.com Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for analyzing volatile impurities. bibliotekanauki.plresearchgate.net For unambiguous structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy are employed. grace.com

Potential ImpurityLikely Origin / Synthesis RouteChemical FormulaPotential Impact
1,5-DibromopentaneUnreacted starting material (Cyanide route)C₅H₁₀Br₂Can affect downstream polymerization processes.
PimelamideUnreacted starting material (Amide dehydration route)C₇H₁₄N₂O₂May impact product stability and performance.
2-CyanocyclopentylideneamineBy-product from intramolecular cyclizationC₆H₈N₂Structurally similar to adiponitrile (B1665535) impurities, can affect polymer quality. adragos-pharma.com
6-AminohexanenitrileBy-product from partial hydrolysis/reductionC₆H₁₂N₂Can act as a chain terminator in polymerization.

The implementation of Process Analytical Technology (PAT) allows for real-time monitoring of the reaction, enabling control over the formation of impurities as they happen. adragos-pharma.comsciy.combruker.commt.com

Analytical TechniquePurposeInformation Obtained
High-Performance Liquid Chromatography (HPLC)Separation and QuantificationPurity level, retention time of each component. grace.cominformaticsjournals.co.in
Gas Chromatography (GC)Separation of volatile componentsDetection of residual solvents and volatile by-products. grace.comchromatographyonline.com
Mass Spectrometry (MS)IdentificationMolecular weight and fragmentation patterns of impurities. resolvemass.caamericanpharmaceuticalreview.com
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural ElucidationDetailed molecular structure and connectivity. grace.com

Impurity Fate and Purge Studies in this compound Manufacturing

Understanding the "fate" of an impurity—whether it is carried through the process, reacts to form new species, or is removed ("purged")—is essential for developing an effective control strategy. nih.govacs.org Fate and purge studies are designed to track impurities through the various manufacturing steps, particularly purification stages like distillation, crystallization, and extraction. registech.com

A common methodology is "spike and purge" testing, where a known quantity of a specific impurity is intentionally added to the process stream. acs.orgacs.org The stream is then sampled at various points downstream to quantify how effectively the purification steps remove the impurity. acs.org

The results of these studies are often used to calculate a "purge factor," a numerical value that represents the reduction in an impurity's concentration across a process step. acs.orgyoutube.comeuropa.eu A high purge factor demonstrates that the process is robust and has a significant capacity to remove a particular impurity. europa.eunihs.go.jp This understanding can justify the control of an impurity at an intermediate stage rather than testing for it in the final product. nih.goveuropa.eu

For this compound, which is typically purified by vacuum distillation, the key physicochemical properties influencing purge are volatility and solubility. Impurities with boiling points significantly different from this compound can be effectively purged. For example, lower-boiling impurities will be removed in the initial fraction, while higher-boiling ones will remain in the distillation bottoms.

ImpurityProcess StepPhysicochemical PrincipleExpected Fate/PurgeMonitoring Method
Unreacted 1,5-DibromopentaneVacuum DistillationHigher boiling point than this compoundPurged (remains in distillation residue)GC-MS analysis of distillation fractions
6-AminohexanenitrileVacuum DistillationDifferent volatilityPurged (separates into a different fraction)HPLC analysis of distillation fractions
PimelamideVacuum DistillationSignificantly higher boiling point and lower volatilityPurged (remains in distillation residue)HPLC analysis of distillation residue
Residual Solvent (e.g., Ethanol)Vacuum DistillationMuch higher volatility (lower boiling point)Purged (removed in the first distillation cut)GC analysis of distillation fractions

By combining a thorough safety analysis with robust impurity profiling and a deep understanding of impurity fate and purge, manufacturers can develop an advanced, safe, and efficient process for producing high-purity this compound.

Future Research Directions and Emerging Paradigms in Heptanedinitrile Chemistry

The landscape of chemical research is continually evolving, driven by technological advancements and a growing emphasis on sustainability. For a compound like heptanedinitrile, these shifts open up new avenues of investigation, promising to unlock its full potential in various scientific and industrial domains. The following sections outline key future research directions, from the integration of computational intelligence to the development of sustainable materials and the application of advanced analytical techniques.

Q & A

Q. What are the established methods for synthesizing heptanedinitrile, and how do reaction conditions influence yield?

this compound (NC(CH₂)₅CN, CAS 646-20-8) is typically synthesized via cyanoalkylation or nitrile coupling reactions. Key variables include temperature (optimized at 80–120°C for nitrile stability), solvent polarity (e.g., DMF for polar intermediates), and catalyst selection (e.g., phase-transfer catalysts for biphasic systems). Yield optimization requires monitoring side reactions like hydrolysis or dimerization, which are prevalent under acidic or high-moisture conditions . Methodological rigor involves kinetic studies and gas chromatography (GC) for purity assessment.

Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?

Structural confirmation relies on:

  • ¹H/¹³C NMR : Peaks at δ 1.4–1.6 ppm (CH₂ groups) and δ 120–125 ppm (C≡N) .
  • IR Spectroscopy : Strong absorption at ~2250 cm⁻¹ (C≡N stretch) .
  • Mass Spectrometry : Molecular ion peak at m/z 122 (C₇H₁₀N₂⁺) with fragmentation patterns consistent with aliphatic nitriles . Cross-validation using multiple techniques minimizes misinterpretation, especially for distinguishing regioisomers (e.g., 4-(cyanomethyl)this compound vs. linear analogs) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound is hygroscopic and releases toxic HCN vapors upon decomposition. Mandatory protocols include:

  • Use of anhydrous conditions and inert atmospheres (N₂/Ar).
  • Personal protective equipment (PPE): nitrile gloves, fume hoods, and gas sensors for HCN detection.
  • Emergency neutralization with alkaline solutions (e.g., NaOH) to hydrolyze residual nitrile groups .

Advanced Research Questions

Q. How can computational modeling predict this compound’s reactivity in novel catalytic systems?

Density Functional Theory (DFT) simulations are used to model electron density around nitrile groups, predicting sites for nucleophilic attack (e.g., in Pd-catalyzed cross-couplings). Parameters include:

  • Solvent effects (PCM models for dielectric constant adjustments).
  • Transition-state barriers for C≡N bond activation. Experimental validation via kinetic isotope effects (KIEs) and Hammett plots ensures computational accuracy .

Q. What contradictions exist in reported thermodynamic data for this compound, and how can they be resolved?

Discrepancies in enthalpy of formation (ΔHf) arise from differing calorimetric methods (e.g., bomb calorimetry vs. combustion analysis). A scoping review methodology (Arksey & O’Malley framework) is recommended to:

  • Map literature sources (e.g., NIST WebBook vs. primary journals) .
  • Apply inclusion criteria prioritizing peer-reviewed studies with detailed experimental protocols .
  • Use meta-analysis to quantify uncertainty intervals .

Q. How should researchers design experiments to study this compound’s biodegradation pathways in environmental systems?

A mixed-methods approach is essential:

  • Microcosm Studies : Simulate soil/water matrices with isotopic labeling (¹⁴C-tracing) to track degradation intermediates .
  • Metagenomic Analysis : Identify microbial consortia via 16S rRNA sequencing.
  • Kinetic Modeling : Fit data to first-order decay models, adjusting for pH and temperature dependencies . Replication across ≥3 independent trials minimizes ecological variability .

Q. What strategies mitigate spectral interference when analyzing this compound in complex mixtures?

Advanced separation techniques include:

  • 2D-GC×GC : Resolves co-eluting nitriles by volatility and polarity.
  • High-Resolution Mass Spectrometry (HRMS) : Differentiates isobaric compounds (e.g., C₇H₁₀N₂ vs. C₆H₈N₄) using mass accuracy <5 ppm . Method validation follows ICH guidelines for precision (RSD <2%) and recovery rates (85–115%) .

Methodological Frameworks

Q. How can systematic reviews address gaps in this compound’s applications in polymer science?

Follow PRISMA guidelines:

  • Define PICO criteria: Population (polymers), Intervention (this compound as a crosslinker), Comparison (alternative nitriles), Outcomes (thermal stability, tensile strength).
  • Use tools like Covidence for screening and ROBIS for bias assessment .
  • Synthesize data via narrative summaries or meta-regression if heterogeneity is low .

Q. What ethical considerations apply to human cell studies involving this compound derivatives?

Protocols must align with IRB standards:

  • Informed Consent : Disclose risks of cyanide exposure.
  • Data Transparency : Publish negative results (e.g., cytotoxicity assays) to avoid publication bias .
  • Conflict of Interest : Disclose industry partnerships if derivatives are patented .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.